5-bromo-4-hexylthiophene-2-carbaldehyde
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Overview
Description
5-Bromo-4-hexylthiophene-2-carbaldehyde: is an organic compound with the molecular formula C11H15BrOS and a molecular weight of 275.21 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position, a hexyl group at the 4-position, and an aldehyde group at the 2-position . This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-hexylthiophene-2-carbaldehyde typically involves the bromination of 4-hexylthiophene followed by formylation. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) . The brominated product is then subjected to a Vilsmeier-Haack reaction using phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the aldehyde group .
Industrial Production Methods: This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution, CrO3 in acidic medium.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.
Major Products:
Oxidation: 5-bromo-4-hexylthiophene-2-carboxylic acid.
Reduction: 5-bromo-4-hexylthiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Bromo-4-hexylthiophene-2-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of conjugated polymers and organic semiconductors .
Biology and Medicine: While specific biological applications are less documented, thiophene derivatives are generally explored for their potential antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of dyes , pigments , and conductive materials .
Mechanism of Action
The mechanism of action of 5-bromo-4-hexylthiophene-2-carbaldehyde largely depends on its chemical reactivity. The aldehyde group can participate in various nucleophilic addition reactions, while the bromine atom can undergo substitution reactions. These functional groups allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry .
Comparison with Similar Compounds
- 5-Bromo-2-thiophenecarboxaldehyde
- 4-Hexylthiophene-2-carbaldehyde
- 5-Bromo-4-methylthiophene-2-carbaldehyde
Uniqueness: 5-Bromo-4-hexylthiophene-2-carbaldehyde is unique due to the presence of both a long alkyl chain (hexyl group) and a bromine atom, which enhances its solubility and reactivity compared to other thiophene derivatives. This makes it particularly useful in the synthesis of materials with specific electronic properties .
Properties
IUPAC Name |
5-bromo-4-hexylthiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrOS/c1-2-3-4-5-6-9-7-10(8-13)14-11(9)12/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIIPXASZHQGYPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(SC(=C1)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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